N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a pyridazine ring, and a diazepane ring
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7OS/c1-13(2)11-17-22-23-18(27-17)19-16(26)12-24-7-4-8-25(10-9-24)15-6-5-14(3)20-21-15/h5-6,13H,4,7-12H2,1-3H3,(H,19,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOBDLRUVNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCN(CC2)CC(=O)NC3=NN=C(S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often synthesized via the condensation of hydrazine derivatives with diketones or other suitable precursors.
Formation of the Diazepane Ring: The diazepane ring can be formed through the cyclization of appropriate diamine derivatives with dihalides or other electrophilic reagents.
Coupling Reactions: The final step involves coupling the thiadiazole, pyridazine, and diazepane intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activity, making it a candidate for drug development. Its unique structure could interact with various biological targets.
Biology: It could be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biological pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]acetamide can be compared with other compounds containing thiadiazole, pyridazine, or diazepane rings. Examples include:
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Diazepane Derivatives: Compounds with similar diazepane rings.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
